
Hexanoic acid, 2-ethyl-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-ethyl-, phenyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers. This particular ester is formed from hexanoic acid and phenol, resulting in a compound with unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-ethyl-, phenyl ester can be synthesized through the esterification reaction between hexanoic acid and phenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-ethyl-, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and phenol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Hexanoic acid and phenol.
Reduction: 2-ethylhexanol and phenol.
Transesterification: A new ester and an alcohol.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-ethyl-, phenyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-ethyl-, phenyl ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The resulting products, hexanoic acid and phenol, can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Hexanoic acid, 2-ethyl-, phenyl ester can be compared with other esters such as:
Ethyl hexanoate: Known for its fruity aroma and used in flavorings.
Phenethyl acetate: Commonly used in perfumes and has a pleasant floral scent.
Hexanoic acid, 2-phenylethyl ester: Similar structure but with different substituents, leading to different chemical properties and applications.
Each of these esters has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of esters in various fields.
Propiedades
Número CAS |
62615-80-9 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
phenyl 2-ethylhexanoate |
InChI |
InChI=1S/C14H20O2/c1-3-5-9-12(4-2)14(15)16-13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3 |
Clave InChI |
HUIWSKQHNYPORT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


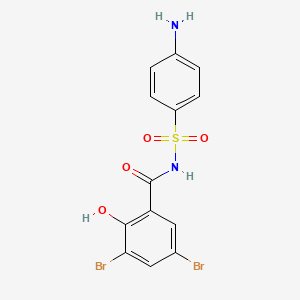

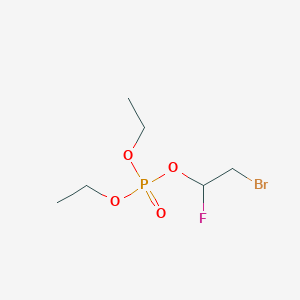

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
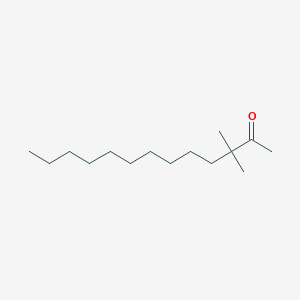
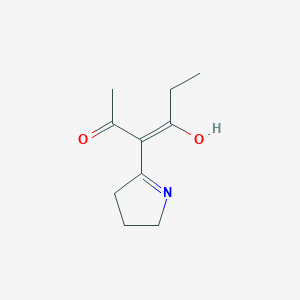
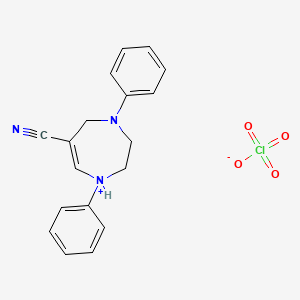
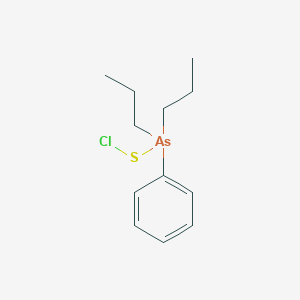
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
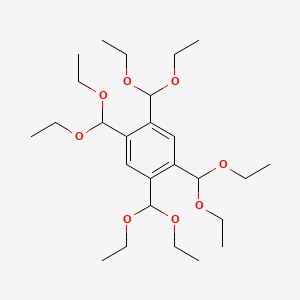
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


